Kobaltchlorid-Hexahydrat

Übersicht

Beschreibung

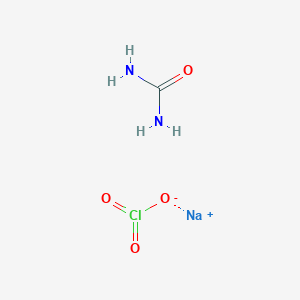

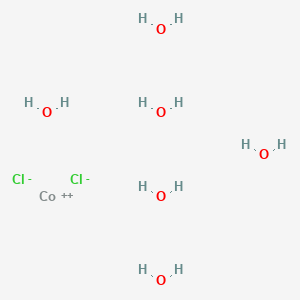

Cobalt chloride hexahydrate, also known as cobaltous chloride hexahydrate, is a hydrated form of cobalt chloride with the chemical formula CoCl₂·6H₂O. It appears as pink crystals and is highly soluble in water. This compound is widely used in laboratories and various industrial applications due to its unique properties and versatility .

Wissenschaftliche Forschungsanwendungen

Cobalt chloride hexahydrate has numerous applications in scientific research, including:

Wirkmechanismus

Target of Action

Cobalt chloride hexahydrate primarily targets the hypoxia-inducible factor 1α (HIF-1α) . HIF-1α is a master regulator in the cellular adaptive response to hypoxia . Cobalt chloride hexahydrate can stabilize HIF-1α protein by inactivating asparaginyl hydroxylase and prolyl hydroxylases . It is also used as a catalyst for various organic reactions .

Mode of Action

Cobalt chloride hexahydrate creates a hypoxia-like state in vitro, referred to as chemical hypoxia . It stabilizes HIF-1α, which then modulates the expression of various genes involved in cellular proliferation, differentiation, and survival . It can also act as a catalyst in various organic reactions, such as the acetylation and tosylation of alcohols, chemoselective reduction of carboxylic esters, and condensation reactions .

Biochemical Pathways

Cobalt chloride hexahydrate affects several biochemical pathways. Under chemical hypoxia, it downregulates the myogenic regulatory factor myogenin . The decrease in myogenin stability at mRNA and protein levels is accompanied by the upregulation of a muscle-specific E3 ubiquitin ligase MAFbx . This ligase can target myogenin protein for proteasomal degradation, along with changes in Akt/Foxo and AMPK/Foxo signaling pathways .

Pharmacokinetics

It is known that the compound is fairly soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of cobalt chloride hexahydrate results in the suppression of myoblast differentiation in a dose-dependent manner . The impaired myoblast differentiation is accompanied by the downregulation of myogenin . This leads to the failure of the myoblasts to differentiate into myotubes .

Action Environment

The action of cobalt chloride hexahydrate can be influenced by environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments . Additionally, its ability to create a hypoxia-like state suggests that it could be particularly active under conditions of low oxygen availability . .

Biochemische Analyse

Biochemical Properties

Cobalt chloride hexahydrate plays a significant role in biochemical reactions, particularly in simulating hypoxia. It interacts with enzymes such as prolyl hydroxylase, which is responsible for the degradation of hypoxia-inducible factor-1α (HIF-1α) under normoxic conditions. By inhibiting prolyl hydroxylase, cobalt chloride hexahydrate stabilizes HIF-1α, leading to the activation of hypoxia-responsive genes involved in angiogenesis, metabolism, and apoptosis . Additionally, cobalt chloride hexahydrate can replace iron in certain metalloproteins, affecting their function and stability.

Cellular Effects

Cobalt chloride hexahydrate has profound effects on various cell types and cellular processes. It induces a hypoxia-like state, leading to the stabilization of HIF-1α and subsequent changes in gene expression. This compound has been shown to promote cell proliferation in certain cancer cell lines, such as MCF-7 and MDA-MB-231, by altering the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, cobalt chloride hexahydrate can suppress myoblast differentiation by downregulating myogenin expression, highlighting its impact on cellular differentiation and development .

Molecular Mechanism

At the molecular level, cobalt chloride hexahydrate exerts its effects primarily through the stabilization of HIF-1α. By inhibiting prolyl hydroxylase, cobalt chloride hexahydrate prevents the hydroxylation and subsequent degradation of HIF-1α. This leads to the accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes . Additionally, cobalt chloride hexahydrate can interact with other biomolecules, such as metalloproteins, by replacing iron and altering their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt chloride hexahydrate can change over time. This compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to cobalt chloride hexahydrate can lead to sustained activation of hypoxia-responsive pathways, resulting in chronic changes in gene expression and cellular metabolism . Additionally, the stability and degradation of cobalt chloride hexahydrate can influence its long-term effects on cells and tissues.

Dosage Effects in Animal Models

The effects of cobalt chloride hexahydrate in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as promoting cell survival and extending lifespan in certain species . At high doses, cobalt chloride hexahydrate can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . The threshold for these effects can vary depending on the species and the specific cellular context.

Metabolic Pathways

Cobalt chloride hexahydrate is involved in several metabolic pathways, particularly those related to hypoxia and iron metabolism. By stabilizing HIF-1α, this compound activates hypoxia-responsive genes that regulate various metabolic processes, including glycolysis, angiogenesis, and apoptosis . Additionally, cobalt chloride hexahydrate can affect iron metabolism by replacing iron in certain metalloproteins, thereby altering their function and stability .

Transport and Distribution

Within cells and tissues, cobalt chloride hexahydrate is transported and distributed through various mechanisms. It can enter cells via specific transporters or through passive diffusion. Once inside the cell, cobalt chloride hexahydrate can interact with various biomolecules, including metalloproteins and enzymes, affecting their function and localization . The distribution of cobalt chloride hexahydrate within tissues can also be influenced by its binding to specific proteins and its accumulation in certain cellular compartments.

Subcellular Localization

Cobalt chloride hexahydrate can localize to various subcellular compartments, depending on its interactions with specific biomolecules. For example, it can bind to metalloproteins in the cytoplasm or nucleus, affecting their function and stability . Additionally, cobalt chloride hexahydrate can be targeted to specific organelles, such as mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of cobalt chloride hexahydrate can also be influenced by post-translational modifications and targeting signals that direct it to specific compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt chloride hexahydrate can be synthesized through several methods. One common laboratory method involves reacting cobalt metal or cobalt oxide with hydrochloric acid, followed by crystallization. Another method involves the reaction of cobalt carbonate with hydrochloric acid, resulting in cobalt chloride, which is then crystallized to form the hexahydrate .

Industrial Production Methods

In industrial settings, cobalt chloride hexahydrate is often produced by reacting cobalt metal with hydrochloric acid at elevated temperatures. The resulting solution is then concentrated and cooled to crystallize the hexahydrate. This method is efficient and yields high-purity cobalt chloride hexahydrate .

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt chloride hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) chloride.

Reduction: It can be reduced to cobalt metal using reducing agents like hydrogen or carbon monoxide.

Substitution: It can undergo ligand substitution reactions, where the water molecules in the coordination sphere are replaced by other ligands

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chlorine gas and oxygen.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used under controlled conditions.

Substitution: Ligands like ammonia, ethylenediamine, and other chelating agents are used in substitution reactions

Major Products Formed

Oxidation: Cobalt(III) chloride.

Reduction: Cobalt metal.

Substitution: Various cobalt complexes depending on the ligands used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cobalt(II) fluoride (CoF₂)

- Cobalt(II) bromide (CoBr₂)

- Cobalt(II) iodide (CoI₂)

- Rhodium(III) chloride (RhCl₃)

- Iridium(III) chloride (IrCl₃)

Uniqueness

Cobalt chloride hexahydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Its role as a hypoxia-mimicking agent in biological studies sets it apart from other cobalt compounds. Additionally, its widespread use as a catalyst in organic synthesis highlights its versatility and importance in both research and industrial applications .

Eigenschaften

IUPAC Name |

cobalt(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPFVAHMJGGAJG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCl2, Cl2Co | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040180 | |

| Record name | Cobalt chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air., Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline], PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE. | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1049 °C | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, 53.420 lb/100 lb water at 70 °F, In water, 1.16 kg/L at 0 °C, Soluble in alcohols, acetone, ether, glycerol, and pyridine, For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 53 (good) | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.924 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.36 at 25 °C/4 °C, Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/, 3.4 g/cm³ | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The induction of polyploidy is considered the reproductive end of cells, but there is evidence that polyploid giant cancer cells (PGCCs) contribute to cell repopulation during tumor relapse. However, the role of these cells in the development, progression and response to therapy in colon cancer remains undefined. Therefore, the main objective of this study was to investigate the generation of PGCCs in colon cancer cells and identify mechanisms of formation. Treatment of HCT-116 and Caco-2 colon cancer cells with the hypoxia mimic CoCl2 induced the formation of cells with larger cell and nuclear size (PGCCs), while the cells with normal morphology were selectively eliminated. Cytometric analysis showed that CoCl2 treatment induced G2 cell cycle arrest and the generation of a polyploid cell subpopulation with increased cellular DNA content. Polyploidy of hypoxia-induced PGCCs was confirmed by FISH analysis. Furthermore, CoCl2 treatment effectively induced the stabilization of HIF-1a, the differential expression of a truncated form of p53 (p47) and decreased levels of cyclin D1, indicating molecular mechanisms associated with cell cycle arrest at G2. Generation of PGCCs also contributed to expansion of a cell subpopulation with cancer stem cells (CSCs) characteristics, as indicated by colonosphere formation assays, and enhanced chemoresistance to 5-fluorouracil and oxaliplatin. In conclusion, the pharmacological induction of hypoxia in colon cancer cells causes the formation of PGCCs, the expansion of a cell subpopulation with CSC characteristics and chemoresistance. The molecular mechanisms involved, including the stabilization of HIF-1 a, the involvement of p53/p47 isoform and cell cycle arrest at G2, suggest novel targets to prevent tumor relapse and treatment failure in colon cancer. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-blue hygroscopic leaflets; colorless in very thin layers, Blue hexagonal leaflets | |

CAS No. |

7646-79-9, 1332-82-7 | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobalt chloride (CoCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobalt chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVS87XF13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

187 °F (USCG, 1999), 735 °C | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula for cobalt chloride hexahydrate is CoCl2·6H2O. Its molecular weight is 237.93 g/mol.

A: Various spectroscopic techniques have been employed to characterize cobalt chloride hexahydrate. These include: * Infrared (IR) Spectroscopy: This technique identifies the presence of specific functional groups, such as the characteristic vibrations of Co-Cl and O-H bonds in the complex [, ]. * Raman Spectroscopy: This method provides insights into the vibrational modes of molecules within the crystal lattice, helping to understand the structural changes upon doping or complex formation []. * UV-Vis Spectroscopy: This technique helps determine the electronic transitions within the cobalt complex, providing information about its electronic structure and coordination geometry [].

A: Cobalt chloride hexahydrate exhibits a distinct color change in response to varying humidity levels. This property arises from the reversible hydration and dehydration of the cobalt complex. In its anhydrous form (CoCl2), it appears blue, while the hydrated form (CoCl2·6H2O) displays a pink color [, ]. This color change has been utilized in humidity sensors [].

A: Cobalt chloride hexahydrate can form complexes with various polymers, including poly(vinylamine) (PVA) [, ], poly(ethylene imine) (PEI) [], and poly(L-lysine) []. This interaction typically involves the coordination of nitrogen lone pairs from the polymer chains to the cobalt ion (Co2+). This coordination significantly influences the polymer's properties, such as its glass transition temperature (Tg).

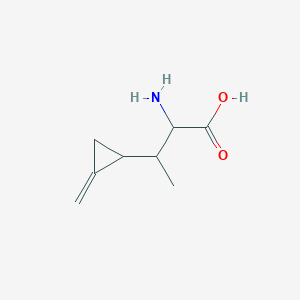

ANone: Cobalt chloride hexahydrate acts as a catalyst in various organic reactions, facilitating the formation of desired products. Some notable applications include:

* **Biginelli Reaction:** It catalyzes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via a one-pot condensation of an aldehyde, a β-keto ester, and urea. This reaction is significant for synthesizing various biologically active compounds [, , ].* **[2+2+2] Cycloaddition Reactions:** It facilitates the synthesis of substituted 2,2′-bipyridines and 2,2′:6′,2″-terpyridines through the cycloaddition of diynes and nitriles. This reaction is valuable for creating nitrogen-containing heterocycles with applications in materials science and coordination chemistry [].A: Yes, research demonstrates that a complex mixture of cobalt chloride hexahydrate, dimethoxy ethane (DMET), and tin oxide (SnO2) can be used to catalyze hydrogen production from ethanol. This mixture effectively liberates hydrogen gas from ethanol at moderate temperatures (333 K) [].

ANone: Yes, cobalt chloride hexahydrate is associated with some toxicological concerns:

* **Allergic Contact Dermatitis:** It is a known allergen and can trigger allergic reactions, particularly contact dermatitis in sensitive individuals [, , , ].* **Cellular Toxicity:** At high concentrations or prolonged exposure, it can exert cytotoxic effects on various cell types [, ].ANone: Several analytical techniques are employed to investigate cobalt chloride hexahydrate:

* **Atomic Absorption Spectrometry (AAS):** This technique is used to determine the concentration of cobalt in various samples, including solutions and extracts [, ].* **X-ray Diffraction (XRD):** This method is used to determine the crystal structure and phase purity of synthesized materials containing cobalt [, , , ].* **Scanning Electron Microscopy (SEM):** This imaging technique visualizes the morphology and size of materials, including nanoparticles and composites containing cobalt [, , , ].* **Transmission Electron Microscopy (TEM):** This high-resolution imaging technique reveals the internal structure and morphology of nanomaterials, such as nanorods and nanoparticles containing cobalt [, ].ANone: Yes, researchers are exploring the use of cobalt chloride hexahydrate as a precursor for synthesizing various nanomaterials:

* **Cobalt Oxide Nanoparticles:** Co3O4 nanoparticles with specific morphologies, like nanoflowers, have been synthesized using cobalt chloride hexahydrate as a starting material. These nanostructures demonstrate potential in catalysis and energy storage applications [, ].* **Co-doped ZnO Nanoparticles:** Cobalt chloride hexahydrate has been used as a dopant to modify the properties of zinc oxide nanoparticles. These doped nanoparticles exhibit altered optical and vibrational characteristics, making them suitable for applications in optoelectronics and sensing [].Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.